5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride
Overview
Description
5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride, also known as AMPC or 5-Aminomethyl-2,4-dihydroxypyrimidine hydrochloride, is a heterocyclic compound that has both amine and hydroxyl functional groups. It has a molecular weight of 177.59 g/mol .
Molecular Structure Analysis
The InChI code for 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride is1S/C5H7N3O2.ClH/c6-1-3-2-7-5(10)8-4(3)9;/h2H,1,6H2,(H2,7,8,9,10);1H
. This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 177.59 g/mol . The storage temperature is between 28°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines : Pyrimidine derivatives exhibit a wide range of bioactivities, making them significant in new drug research. A study by Stolarczyk et al. (2021) discusses the synthesis of 5-hydroxymethylpyrimidines, a core component of certain natural bioactive compounds and nontypical nitrogen bases in DNA. These compounds demonstrated moderate anticancer properties and weak antibacterial activity, highlighting the potential for developing targeted therapeutic agents (Stolarczyk et al., 2021).
Crystal Structure and Drug Development : The crystallographic study of pyrimidine derivatives reveals insights into molecular recognition processes that are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionalities. Rajam et al. (2017) explored the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine and its interaction with 5-chloro-2-hydroxybenzoic acid, showcasing the importance of hydrogen bonding in the development of A3 adenosine receptor antagonists (Rajam et al., 2017).
Biological Activities and Therapeutic Potential
Antiviral and Antiretroviral Activities : Derivatives of pyrimidine have shown significant antiviral and antiretroviral activities. Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which inhibited retrovirus replication in cell culture, demonstrating potential for HIV treatment (Hocková et al., 2003).
Anti-inflammatory Properties : Pyrimidine scaffolds have also been explored for their anti-inflammatory properties. Munde et al. (2022) reported on the synthesis and evaluation of novel pyrimidine derivatives for anti-inflammatory activity, showing promising results compared to standard drugs (Munde et al., 2022).
Antibacterial Agents : The development of new antibacterial agents leveraging the pyrimidine core structure is ongoing. Studies have synthesized novel derivatives and evaluated their antibacterial efficacy, providing a foundation for future antibiotic drugs.
Safety And Hazards
properties
IUPAC Name |
5-(aminomethyl)-1H-pyrimidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c6-1-3-2-7-5(10)8-4(3)9;/h2H,1,6H2,(H2,7,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBMXRUYDFZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride | |
CAS RN |
90585-93-6 | |
Record name | 5-(aminomethyl)pyrimidine-2,4-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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